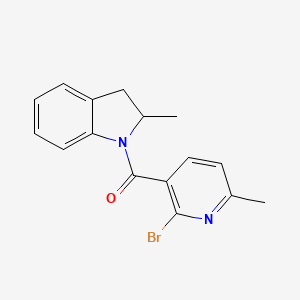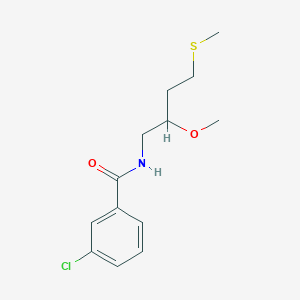
3-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various fields. It is a benzamide derivative that has a chlorine atom attached to the third carbon of the benzene ring. The compound is also known as CB-13 and has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide involves its binding to the CB2 receptor, which is primarily found in immune cells such as macrophages and lymphocytes. This binding leads to the modulation of various immune responses, including the release of cytokines and chemokines, which are involved in the regulation of inflammation and immune function.
Biochemical and Physiological Effects:
Studies have shown that 3-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide has a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, analgesic, and immunomodulatory properties. It has also been shown to have neuroprotective effects and may have potential application in the treatment of various neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide in lab experiments is its high affinity for the CB2 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide. One potential direction is the development of novel compounds that have similar or improved pharmacological properties. Another direction is the investigation of the potential application of this compound in the treatment of various immune-related and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other receptors and signaling pathways.
Méthodes De Synthèse
The synthesis of 3-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide involves the reaction of 3-chlorobenzoic acid with 2-amino-4-methylthiobutanol in the presence of thionyl chloride. The resulting product is then treated with methoxyacetyl chloride to form 3-chloro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
3-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide has been studied extensively for its potential application in various fields of scientific research. It has been found to have a high affinity for the cannabinoid receptor CB2, which is primarily found in the immune system. This has led to its potential application in the treatment of various immune-related disorders such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.
Propriétés
IUPAC Name |
3-chloro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2S/c1-17-12(6-7-18-2)9-15-13(16)10-4-3-5-11(14)8-10/h3-5,8,12H,6-7,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYVATYSEDBZTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)C1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2439343.png)

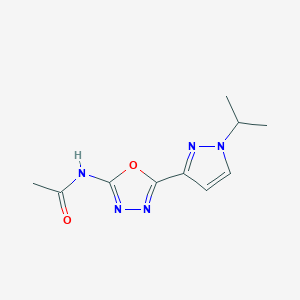
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2439348.png)
![2-(2-Bicyclo[2.2.2]octanyl)ethanol](/img/structure/B2439349.png)
![Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2439350.png)
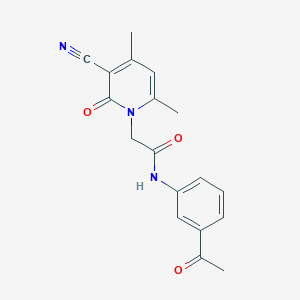
![N-(5-chloro-2-methylphenyl)-2-{[7-hydroxy-6-(4-methoxybenzyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B2439356.png)
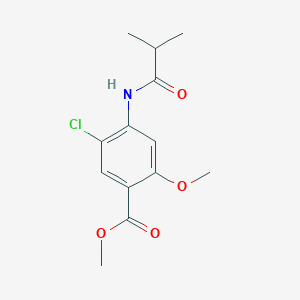
![(2E)-3-[4-(difluoromethoxy)-5-methoxy-2-nitrophenyl]acrylic acid](/img/structure/B2439360.png)
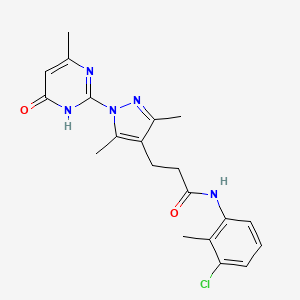
![N-(3-Methoxyphenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2439362.png)
